Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H33N3O4 and its molecular weight is 403.523. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
A variety of studies have focused on synthesizing novel compounds that include structures similar to Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate and exploring their chemical properties. For instance, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity highlight the potential of these compounds in medicinal chemistry, particularly as antidementia agents (Sugimoto et al., 1990). Another study by Vasileva et al. (2018) involves the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates by secondary amines, leading to N,N′-disubstituted piperazine derivatives, which could be relevant for further development of pharmacologically active compounds (Vasileva et al., 2018).
Biological Activities and Pharmacological Potential
Research has also been conducted on the biological activities of compounds structurally related to this compound. For instance, the study of antimicrobial activity and evaluation of some new 1,2,4-triazol-3-one derivatives reveals the potential application of these compounds in addressing bacterial and fungal infections (Fandaklı et al., 2012). Additionally, compounds with thiazole-aminopiperidine hybrid structures have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antituberculosis activity (Jeankumar et al., 2013).
Molecular Engineering and Design
The engineering of organic crystals and studies on hydrogen-bond association highlight the importance of structural design in the development of new materials with potential application in drug delivery and formulation. For example, Weatherhead-Kloster et al. (2005) synthesized a title 1,4-piperazine-2,5-dione, demonstrating the significance of hydrogen bonding in polymorphic crystalline forms, which could influence the bioavailability and stability of pharmaceutical compounds (Weatherhead-Kloster et al., 2005).
Properties
IUPAC Name |
ethyl 4-[2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-2-29-22(27)25-14-12-24(13-15-25)21(26)16-23-10-8-20(9-11-23)18-28-17-19-6-4-3-5-7-19/h3-7,20H,2,8-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKPJUDMGIQEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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